Tripalmitin - 555-44-2

Tripalmitin

Catalog Number: EVT-287040
CAS Number: 555-44-2
Molecular Formula: C51H98O6
Molecular Weight: 807.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tripalmitin, also known as glyceryl tripalmitate, is a symmetrical triglyceride derived from glycerol and three units of palmitic acid. [] It exists naturally in many plant-based fats and oils, being a major constituent of palm oil (up to 40%) and also found in cocoa butter, shea butter, and other vegetable fats. [, , , ]

In scientific research, tripalmitin serves as a model triglyceride due to its relatively simple structure and availability. [, ] It's used in studies investigating lipid metabolism, digestion, absorption, and transport. [, , , ] Additionally, it is utilized in research concerning fat crystallization, polymorphism, and its impact on food texture and stability. [, , ]

Synthesis Analysis

Tripalmitin can be synthesized by esterification of glycerol with three equivalents of palmitic acid in the presence of an acid catalyst. [, , ] Alternatively, it can be produced via interesterification of other triglycerides with palmitic acid or its esters using enzymatic or chemical catalysts. [, , ]

Several studies focus on enzymatic interesterification for producing structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO), a valuable human milk fat substitute, using tripalmitin as a starting material. [, ] These reactions often employ immobilized lipases, such as Rhizomucor miehei lipase (Lipozyme RM IM) or Candida parapsilosis lipase (CpLIP2), due to their regioselectivity and efficiency in catalyzing transesterification reactions. [, ]

Molecular Structure Analysis
  • Hydrolysis: Tripalmitin can be hydrolyzed into glycerol and palmitic acid by lipases, enzymes that play a crucial role in lipid digestion and metabolism. [, , , ]
  • Interesterification: This reaction involves the exchange of acyl groups between tripalmitin and other fatty acids or their esters, leading to the formation of new triglycerides with altered compositions and properties. [, , , ]
  • Oxidation: Like other unsaturated fats, tripalmitin can undergo oxidation when exposed to air, heat, or light, resulting in the formation of off-flavors and potentially harmful compounds. [, ]
  • Hydrogenation: This process involves the addition of hydrogen to the unsaturated bonds in the fatty acid chains of tripalmitin, leading to increased saturation and altered physical properties. []
Mechanism of Action
  • Digestion and Absorption: During digestion, pancreatic lipase hydrolyzes tripalmitin into 2-monopalmitin and free fatty acids. [, , ] These products are then absorbed by the intestinal cells and re-esterified into triglycerides, incorporated into chylomicrons, and transported through the lymphatic system. [, ]
  • Lipoprotein Metabolism: Tripalmitin is a major component of chylomicrons, which deliver dietary fat to tissues. [] Lipoprotein lipase (LPL) hydrolyzes triglycerides within chylomicrons, releasing fatty acids that can be used for energy or storage. []
Physical and Chemical Properties Analysis
  • Appearance: White, crystalline powder or flakes [, ]
  • Melting point: 65-67°C (β form), 56-57°C (α form) [, , ]
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform, ether, and benzene [, , ]
  • Polymorphism: Exhibits multiple crystalline forms (polymorphs) with distinct physical properties, primarily α, β', and β forms [, , , , ]
  • Density: 0.86 g/cm³ at 20°C []
Applications
  • Food Science and Technology:
    • Fat Crystallization Studies: Tripalmitin serves as a model fat for studying crystallization kinetics and polymorphism, crucial for understanding fat crystallization behavior in foods and developing products with desired texture and stability. [, , ]
    • Food Emulsions: Used in researching emulsion stability, droplet size distribution, and the impact of emulsifiers on lipid digestion in model food systems. [, ]
    • Fat Substitutes: Potential use as a hard fat component in the development of low-calorie fat substitutes due to its high melting point. []
  • Biochemistry and Nutrition:
    • Lipid Metabolism: Investigating the digestion, absorption, transport, and storage of dietary fat using radiolabeled tripalmitin to track its fate in the body. [, , , ]
    • Lipoprotein Metabolism: Studying the assembly, secretion, and lipolysis of chylomicrons, the primary carriers of dietary fat, using tripalmitin-rich model lipoproteins. []
    • Essential Fatty Acid Deficiency: Inducing essential fatty acid deficiency in animal models by feeding diets high in saturated fats like tripalmitin. []
  • Pharmaceutics:
    • Drug Delivery Systems: Utilized as a solid lipid in the development of solid lipid nanoparticles (SLNs) for targeted drug delivery and controlled release applications. [, , , ]
    • Liposome Preparation: Employed in the preparation of liposomes, artificial vesicles used for drug encapsulation and delivery, due to its ability to form stable bilayers. []
  • Other Applications:
    • Cosmetics: Used as an emollient and thickening agent in cosmetic formulations. []
    • Lubricants: Employed as a lubricant in various industrial applications. []

In research settings, handling tripalmitin requires standard laboratory safety practices. It is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). []

Future Directions
  • Designing Novel Structured Lipids: Further research on enzymatic interesterification of tripalmitin with other fatty acids or their esters for producing tailored structured lipids with specific functionalities and health benefits, such as improved digestibility, enhanced nutritional value, and targeted therapeutic applications. [, , ]
  • Optimizing Solid Lipid Nanoparticles: Developing and characterizing new tripalmitin-based SLNs with improved drug loading capacity, controlled release profiles, and enhanced stability for targeted drug delivery and controlled release applications. [, , ]
  • Understanding the Role of Crystallinity in Digestion: Investigating the impact of tripalmitin crystallinity and polymorphism on lipid digestion, absorption, and metabolism using in vitro and in vivo models to develop strategies for improving fat utilization and reducing the risk of obesity and related metabolic disorders. [, ]
  • Exploring Sustainable Production Methods: Researching and developing environmentally friendly and cost-effective methods for producing tripalmitin from renewable sources, such as microbial fermentation or enzymatic synthesis using waste biomass. []

Tristearin

Compound Description: Tristearin, also known as glyceryl tristearate, is a saturated triglyceride composed of glycerol esterified with three stearic acid molecules. Like tripalmitin, it is a common dietary fat. []

1,2-Dipalmitin

Compound Description: 1,2-Dipalmitin is a diglyceride molecule consisting of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions. It is an intermediate product in the hydrolysis of tripalmitin. []

Relevance: 1,2-Dipalmitin is a direct metabolic product of tripalmitin hydrolysis. Research has demonstrated that the presence of asymmetric diglycerides, such as 1,2-dipalmitin, can retard the β' transitions of triglycerides. [] Studies on acyloxonium ion formation in lipid systems using FTIR spectroscopy revealed that 1,2-dipalmitin exhibits a faster rate of acyloxonium ion formation compared to tripalmitin. This difference in reactivity is attributed to the presence of a free hydroxyl group in 1,2-dipalmitin, which can act as a proton transfer site and facilitate the reaction. []

1-Monopalmitin

Compound Description: 1-Monopalmitin, also known as glyceryl monopalmitate, is a monoglyceride consisting of a glycerol molecule esterified with a single palmitic acid at the sn-1 position. It is another intermediate in the hydrolysis of tripalmitin. []

Relevance: 1-Monopalmitin represents a further stage in the breakdown of tripalmitin during digestion. Studies on acyloxonium ion formation indicate that 1-monopalmitin generates a similar but weaker FTIR band at higher temperatures and longer reaction times compared to tripalmitin and 1,2-dipalmitin. The slower transformation efficiency of 1-monopalmitin is attributed to the absence of a neighboring ester group, highlighting the importance of structural factors in acyloxonium ion formation in lipids. []

Triolein

Compound Description: Triolein is an unsaturated triglyceride consisting of glycerol esterified with three oleic acid molecules. It is a liquid at room temperature and commonly found in olive oil. [, ]

Relevance: Triolein, as an unsaturated triglyceride, presents contrasting physical properties to the saturated tripalmitin. While tripalmitin is solid at room temperature, triolein is liquid, impacting their behavior in emulsions and biological systems. Studies have investigated the impact of different dietary triglycerides, including triolein, on cholesterol metabolism, specifically the 7α-hydroxylation of cholesterol in the liver. Results indicate that rats fed a diet containing triolein exhibited significantly lower 7α-hydroxylation of cholesterol compared to those fed a tripalmitin-rich diet. [] This difference highlights the influence of dietary fat saturation on cholesterol metabolism and bile acid synthesis.

Palmitic Acid

Compound Description: Palmitic acid is a saturated fatty acid with the formula CH3(CH2)14COOH. It is the most common saturated fatty acid found in animals, plants, and microorganisms. [, ]

Relevance: Palmitic acid is the key building block of tripalmitin. Understanding the properties and metabolism of palmitic acid is fundamental to understanding the characteristics and behavior of tripalmitin in biological systems. For instance, the crystallization behavior of tripalmitin, crucial in fat crystallization and polymorphism studies, is significantly influenced by the properties of its constituent palmitic acid units. []

Oleic Acid

Compound Description: Oleic acid is a monounsaturated omega-9 fatty acid occurring naturally in various animal and vegetable fats and oils. It is a common fatty acid used in studies of lipid metabolism and interactions. [, , ]

Relevance: Oleic acid is frequently studied alongside tripalmitin in research on lipid modification and digestion. Its presence can influence the physical properties and behavior of tripalmitin in mixtures. Research has explored the use of oleic acid in enzymatic interesterification reactions with tripalmitin to create structured lipids mimicking the composition of human milk fat, emphasizing the importance of both fatty acids in nutrition and food science. [, ]

Linoleic Acid

Compound Description: Linoleic acid is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid for humans and is found in various vegetable oils. [, ]

Relevance: As with oleic acid, linoleic acid is often studied in conjunction with tripalmitin in investigations of lipid metabolism and dietary effects. Notably, research suggests that dietary linoleic acid can influence the 7α-hydroxylation of cholesterol in the liver, a key step in bile acid synthesis. This highlights the interplay between different dietary fatty acids and their impact on cholesterol homeostasis. []

Linolenic Acid

Compound Description: Linolenic acid is a polyunsaturated omega-3 fatty acid, essential for human health and found in certain plant oils like flaxseed and canola oil. []

Relevance: Similar to other unsaturated fatty acids, linolenic acid is studied in the context of lipid metabolism and dietary influences alongside tripalmitin. Studies have examined the effects of dietary linolenic acid on lipid profiles and enzyme activities, shedding light on the complex interplay between different types of dietary fats and their metabolic consequences. []

Docosahexaenoic Acid (DHA)

Compound Description: Docosahexaenoic acid (DHA) is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina. It is commonly found in fatty fish and algal oil. []

Relevance: Research has explored the production of structured triacylglycerols enriched with DHA at the sn-1 and sn-3 positions while maintaining palmitic acid at the sn-2 position. This approach, utilizing enzymatic interesterification with tripalmitin as a starting material, aims to develop functional food ingredients that can deliver the health benefits of DHA more effectively. []

Soybean Lecithin

Compound Description: Soybean lecithin is a mixture of phospholipids extracted from soybeans. It is commonly used as a food additive and emulsifier due to its amphiphilic properties. [, ]

Relevance: Soybean lecithin is often employed in research as a stabilizer and emulsifier in the preparation of tripalmitin-based emulsions and nanoparticles. Its presence can influence the particle size, stability, and bioavailability of tripalmitin formulations, particularly in studies on drug delivery systems and lipid digestion. Research suggests that soybean lecithin can enhance the transport of tripalmitin in prawns, highlighting its role in lipid assimilation and metabolism. [, ]

Properties

CAS Number

555-44-2

Product Name

Tripalmitin

IUPAC Name

2,3-di(hexadecanoyloxy)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

807.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

PVNIQBQSYATKKL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

glycero-tripalmitate
glyceryl tripalmitate
tripalmitin
tripalmitoyl glycerol
tripalmitoylglycerol
tripalmitylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

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